molecular formula C28H28Zr B8117774 Tetrabenzylzirconium(IV)

Tetrabenzylzirconium(IV)

Cat. No.: B8117774
M. Wt: 455.7 g/mol
InChI Key: IJGRUMAEYZWBQI-UHFFFAOYSA-N
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Description

Tetrabenzylzirconium(IV), with the formula Zr(CH₂C₆H₅)₄, is an organozirconium compound that serves as a fundamental precursor in organometallic chemistry and catalysis research . This orange, air- and photo-sensitive solid is soluble in hydrocarbon solvents and features a flexible structure where the zirconium center is coordinated by four benzyl ligands, exhibiting a mix of η¹ and η² bonding modes . Its primary research value lies in its role as a progenitor for catalysts used in the isospecific living polymerization of olefins such as 1-hexene . Beyond polymerization, it is a versatile starting material for synthesizing other zirconium complexes via protonolysis reactions . For instance, it is used to generate complexes supported by redox-active ligands, which can undergo photolytic reductive elimination to form bibenzyl, enabling subsequent oxidative coupling of alkynes to form zirconacyclopentadienes . This reactivity is leveraged in the catalytic formation of pyrimidines from alkynes and nitriles, showcasing its utility in facilitating challenging multi-electron transformations . The compound is typically synthesized by the alkylation of zirconium tetrachloride with benzyl Grignard reagents in diethyl ether at low temperatures . Researchers must handle it with care under inert conditions, using Schlenk techniques or a glovebox, and store it in the dark at low temperatures to preserve stability . This product is intended for laboratory research purposes only.

Properties

InChI

InChI=1S/4C7H7.Zr/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGRUMAEYZWBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C=CC=C[CH]1.C=C1C=CC=C[CH]1.C=C1C=CC=C[CH]1.C=C1C=CC=C[CH]1.[Zr]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24356-01-2
Record name Tetrabenzylzirconium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24356-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Catalytic Applications

1.1. Oxidative Coupling Reactions

Tetrabenzylzirconium(IV) has been utilized in oxidative coupling reactions, where it facilitates the formation of complex organic compounds. For instance, it can promote the oxidative coupling of alkynes to form zirconacyclopentadiene complexes. This reaction showcases the ability of ZrBn4_4 to act as a catalyst, leveraging ligand-stored reducing equivalents for efficient chemical transformations .

Case Study: Formation of Pyrimidines

  • Reaction Conditions: Tetrabenzylzirconium(IV) was used to catalyze the formation of pyrimidines from alkynes and nitriles.
  • Mechanism: The reaction proceeds through the formation of an azazirconacycle intermediate, which preferentially reacts with nitriles over alkynes, demonstrating selectivity in product formation .

Photophysical Properties

2.1. Thermally Activated Delayed Fluorescence (TADF)

Recent studies have highlighted the photophysical properties of tetrabenzylzirconium(IV) complexes, particularly their ability to exhibit thermally activated delayed fluorescence (TADF). When coordinated with specific ligands, such as pyrrolide-based compounds, ZrBn4_4 demonstrates photoluminescent behavior that is crucial for applications in optoelectronic devices.

Photoluminescence Characteristics:

  • Emission Maximum: The complex Zr(bppda)2_2 exhibits an emission maximum at 570 nm with a photoluminescence quantum yield (Φ PL) of 0.4% .
  • Temperature Sensitivity: The emission lifetimes are highly sensitive to temperature changes, indicating potential applications in temperature-sensing devices .

Synthetic Applications

3.1. Synthesis of Organometallic Complexes

Tetrabenzylzirconium(IV) serves as a precursor for synthesizing various organometallic complexes. Its reactivity allows for the formation of new compounds through protonolysis and other reactions.

Example Reaction:

  • Protonolysis with Ligands: The reaction of ZrBn4_4 with specific ligands leads to the formation of bisbenzyl complexes, which are valuable intermediates in further synthetic pathways .

Data Tables

Application AreaSpecific Use CaseKey Findings
CatalysisOxidative coupling of alkynesForms zirconacyclopentadiene complexes
PhotophysicsTADF in coordinated complexesExhibits emission at 570 nm with Φ PL = 0.4%
SynthesisFormation of bisbenzyl complexesProtonolysis yields new organometallic species

Comparison with Similar Compounds

Zirconium(IV) Halides (e.g., ZrCl₄, ZrBr₄)

  • Structure and Reactivity: Unlike ZrBn₄, zirconium halides like ZrCl₄ and ZrBr₄ are inorganic salts with tetrahedral geometry. ZrBr₄ (CAS RN 13777-25-8) has a molecular weight of 410.84 g/mol and serves as a Lewis acid in organic synthesis .
  • Applications: ZrCl₄ is a key precursor in Ziegler-Natta catalysts, whereas ZrBn₄ is preferred in organometallic catalysis due to its benzyl ligands, which facilitate ligand substitution reactions .
  • Safety : ZrBn₄ is pyrophoric and requires inert handling, while ZrCl₄ and ZrBr₄ are less reactive but still moisture-sensitive .
Property ZrBn₄ ZrCl₄ ZrBr₄
Molecular Formula C₂₈H₂₈Zr Cl₄Zr Br₄Zr
Molecular Weight (g/mol) 455.75 233.03 410.84
Reactivity Air/moisture-sensitive Hydrolyzes in water Hydrolyzes in water
Primary Use Polymerization catalyst Ziegler-Natta catalyst Lewis acid catalyst

Sources :

Zirconium Amino Complexes (e.g., Tetrakis(methylethylamino)zirconium(IV))

  • Ligand Effects: Tetrakis(methylethylamino)zirconium(IV) (C₁₂H₃₆N₄Zr) features smaller, less sterically demanding amido ligands compared to ZrBn₄’s bulky benzyl groups. This difference influences their catalytic activity: ZrBn₄ generates highly active polymerization sites, while amino complexes are less efficient in olefin polymerization .
  • Stability: Amino complexes are less pyrophoric but still require inert handling due to sensitivity to moisture .

Zirconium Formates (e.g., Zr(OOCH)₄)

  • Structure: Zirconium formates like Zr(OOCH)₄ are polymeric, non-electrolytic compounds with carboxylate ligands. They lack the organometallic reactivity of ZrBn₄ and are used in thermogravimetric studies .

Cyclopentadienyl Zirconium Complexes (e.g., Cp₂ZrCl₂)

  • Catalytic Performance: Zirconocenes (e.g., Cp₂ZrCl₂) are prominent in stereospecific polymerization. However, ZrBn₄’s benzyl ligands enable faster initiation in polymerization due to weaker Zr–C bonds compared to Cp–Zr bonds .
  • Ligand Flexibility : ZrBn₄’s variable coordination geometry allows for diverse active sites, whereas Cp ligands enforce rigid geometries .

Hafnium Analogs (e.g., HfBr₄)

  • Chemical Similarity : HfBr₄ shares structural and electronic properties with ZrBr₄ but is heavier (molecular weight 498.11 g/mol). ZrBn₄ and Hf analogs are rarely compared due to differing costs and applications .

Key Research Findings

  • Structural Dynamics : ZrBn₄’s variable Zr–CH₂–Ph bond angles (123°–153°) enable adaptable coordination, critical for forming active catalytic species .
  • Catalytic Efficiency : In ethylene polymerization, ZrBn₄-derived catalysts produce polyethylene with high molecular weights (Mₙ > 10⁵ g/mol) and broad polydispersity (Đ = 2.5–3.0), outperforming Cp-based systems in certain conditions .
  • Safety Profile : ZrBn₄ is classified as acutely toxic (H302, H315, H319) and requires stringent handling protocols compared to less hazardous zirconium oxides .

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis follows a straightforward stoichiometric equation:

ZrCl4+4C6H5CH2MgClZr(CH2C6H5)4+4MgCl2\text{ZrCl}4 + 4 \text{C}6\text{H}5\text{CH}2\text{MgCl} \rightarrow \text{Zr(CH}2\text{C}6\text{H}5\text{)}4 + 4 \text{MgCl}_2

Key steps include:

  • Slow addition of benzylmagnesium chloride to ZrCl₄ to mitigate exothermic side reactions.

  • Maintenance of low temperatures (-20°C to 0°C) to control reaction kinetics.

  • Extended stirring (10–30 hours) to ensure complete ligand substitution.

Solvent and Temperature Optimization

Diethyl ether is the solvent of choice due to its ability to stabilize Grignard reagents and facilitate ligand exchange. Alternative solvents like tetrahydrofuran (THF) are avoided due to their stronger coordinating properties, which could destabilize the product. Reaction temperatures below 0°C are critical to prevent thermal decomposition and ensure high yields.

Structural and Crystallographic Insights

Tetrabenzylzirconium(IV) exhibits polymorphism, with crystallographic studies revealing two distinct polymorphs:

  • Polymorph A : Four η²-benzyl ligands, where each benzyl group bonds to zirconium via both the CH₂ group and the aromatic ring.

  • Polymorph B : Two η¹- and two η²-benzyl ligands, demonstrating ligand flexibility.

PolymorphCoordination ModeBond Angles (°)Stability
Aη² (all four)Zr–C: 2.32–2.45Higher
Bη¹ + η²Zr–C: 2.28–2.51Moderate

The choice of reaction conditions (e.g., cooling rate, solvent purity) influences the dominant polymorph, which subsequently affects catalytic performance.

Industrial Scalability and Challenges

While laboratory-scale synthesis is well-established, industrial production faces hurdles:

  • Moisture Sensitivity : Large-scale reactions require rigorously anhydrous conditions and specialized equipment (e.g., gloveboxes, Schlenk lines).

  • Yield Optimization : Bench-scale yields are rarely reported, but analogous zirconium syntheses achieve 70–80% efficiency under optimized conditions.

  • Cost Considerations : Benzylmagnesium chloride is cost-prohibitive for bulk production, prompting research into alternative ligands or catalytic recycling .

Q & A

Q. How can researchers optimize reaction conditions for Tetrabenzylzirconium(IV)-mediated C–H activation?

  • Methodological Answer : Employ Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. High-throughput screening (e.g., robotic liquid handlers) accelerates parameter optimization. Mechanistic probes like kinetic isotope effects (KIE) distinguish between concerted vs. stepwise pathways .

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